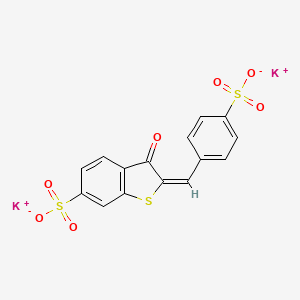
2,3-Dihydro-3-oxo-2-(4-sulfobenzylidene)benzo(b)thiophene-6-sulfonic acid, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is a complex organic compound with the molecular formula C15H8K2O7S3. It is known for its unique structure, which includes a benzo[b]thiophene core substituted with sulfonate groups and a methylene bridge. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on the benzo[b]thiophene ring.
Formation of the Methylene Bridge: The methylene bridge is introduced through a condensation reaction between the sulfonated benzo[b]thiophene and a suitable aldehyde, such as 4-sulfonatobenzaldehyde.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the acidic intermediate with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the sulfonation and condensation reactions.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products
Oxidation: Sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Hydroxyl-substituted benzo[b]thiophene derivatives.
Substitution: Various functionalized benzo[b]thiophene compounds.
Scientific Research Applications
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-5-sulfonate: Similar structure but with a sulfonate group at a different position.
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-4-sulfonate: Another positional isomer with distinct chemical properties.
Uniqueness
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Properties
CAS No. |
68516-62-1 |
|---|---|
Molecular Formula |
C15H8K2O7S3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
dipotassium;(2E)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate |
InChI |
InChI=1S/C15H10O7S3.2K/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b14-7+;; |
InChI Key |
AKEVPEHQJIEXSL-MOEKMLTRSA-L |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















